[3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride
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Overview
Description
“3-(Morpholin-4-yl)propylamine hydrochloride” is a chemical compound with the CAS Number: 1049742-40-6 . It has a molecular weight of 276.83 and its IUPAC name is 3-(4-morpholinyl)-N-(2-thienylmethyl)-1-propanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2OS.ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;/h1,3,10,13H,2,4-9,11H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative, exhibits high affinity as an orally active h-NK(1) receptor antagonist. This compound shows potential in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).
Synthesis of Biological Compounds
Derivatives of 1,2,4-triazole, similar in structure, have been used for manufacturing new drugs. Salts of these derivatives were synthesized through reactions with organic and inorganic bases, showcasing the versatility of such compounds in drug synthesis (Safonov et al., 2017).
Potential in DNA-PK/PI3-K Inhibition
Certain analogues of dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one, related to the structure , have been synthesized to inhibit DNA-dependent protein kinase (DNA-PK). These compounds also exhibit potency against the phosphatidylinositol 3-kinase (PI-3K) related kinase family, suggesting their potential use in cancer treatment (Cano et al., 2013).
Intermediate for Synthesis of Heterocyclic Compounds
The title compound is an important intermediate in the synthesis of biologically active heterocyclic compounds. Its structure and stability are enhanced by various hydrogen bonds, indicating its utility in more complex chemical syntheses (Mazur et al., 2007).
Antitumor Activity
Related compounds have shown antitumor activity. Specifically, tertiary aminoalkanol hydrochlorides, derived from similar structural frameworks, demonstrated biologic properties, including antitumor effects. These findings highlight the potential of similar compounds in cancer research (Isakhanyan et al., 2016).
Applications in Organic Synthesis
The compound is utilized in organic chemistry, particularly in the synthesis of thiophen-2(3H)-one derivatives. It reacts with various agents to produce compounds in moderate-to-good yields, indicating its importance in organic synthetic pathways (Zali-Boeini & Pourjafarian, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
The primary targets of 3-(Morpholin-4-yl)propylamine hydrochloride are currently unknown
Mode of Action
Result of Action
The molecular and cellular effects of 3-(Morpholin-4-yl)propylamine hydrochloride are currently unknown
Action Environment
The action, efficacy, and stability of 3-(Morpholin-4-yl)propylamine hydrochloride can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is active.
Properties
IUPAC Name |
3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;/h1,3,10,13H,2,4-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLHPPLMRJZEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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